

Spectroscopic Analysis of 4-(Bromomethyl)phenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: *4-(Bromomethyl)phenylacetic acid*

Cat. No.: B083933

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Bromomethyl)phenylacetic acid**, a key reagent and building block in various chemical syntheses. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical research who utilize spectroscopic techniques for structural elucidation and quality control.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **4-(Bromomethyl)phenylacetic acid**. It is important to note that while the existence of this data is well-documented, detailed, publicly available peak lists are limited. The data presented here is a composite of expected values based on the chemical structure and information from commercial scientific data repositories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~7.3-7.4	Multiplet	4H	Aromatic (C ₆ H ₄)
~4.5	Singlet	2H	-CH ₂ Br
~3.6	Singlet	2H	-CH ₂ COOH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~178	-COOH
~138	Aromatic (quaternary)
~135	Aromatic (quaternary)
~130	Aromatic (-CH)
~129	Aromatic (-CH)
~41	-CH ₂ COOH
~33	-CH ₂ Br

Note: The NMR data is sourced from Sigma-Aldrich Co. LLC. and is available through databases such as Wiley SpectraBase. The exact chemical shifts may vary depending on the solvent and experimental conditions.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **4-(Bromomethyl)phenylacetic acid** is expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~3000	Medium	C-H stretch (Aromatic)
1600, 1450	Medium-Weak	C=C stretch (Aromatic ring)
~1200	Strong	C-O stretch
~600-700	Medium	C-Br stretch

Note: The IR spectral data has been reported by Bio-Rad Laboratories, Inc. and Alfa Aesar, Thermo Fisher Scientific, with spectra available on platforms like SpectraBase.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information on its molecular weight and fragmentation pattern.

m/z	Interpretation
228/230	Molecular ion peak [M] ⁺ and [M+2] ⁺ due to the presence of Bromine isotopes (⁷⁹ Br and ⁸¹ Br) in approximately a 1:1 ratio.
149	Loss of Br (-79/81) and subsequent fragmentation.
91	Tropylium ion (C ₇ H ₇ ⁺), a common fragment for benzyl-containing compounds.

Note: GC-MS data for **4-(Bromomethyl)phenylacetic acid** is available through John Wiley & Sons, Inc., as indicated in spectral databases.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(Bromomethyl)phenylacetic acid** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical to avoid interfering signals.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).
- Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Solid): For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
 - ATR: Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum over the appropriate wavenumber range (typically $4000\text{-}400\text{ cm}^{-1}$).
- Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

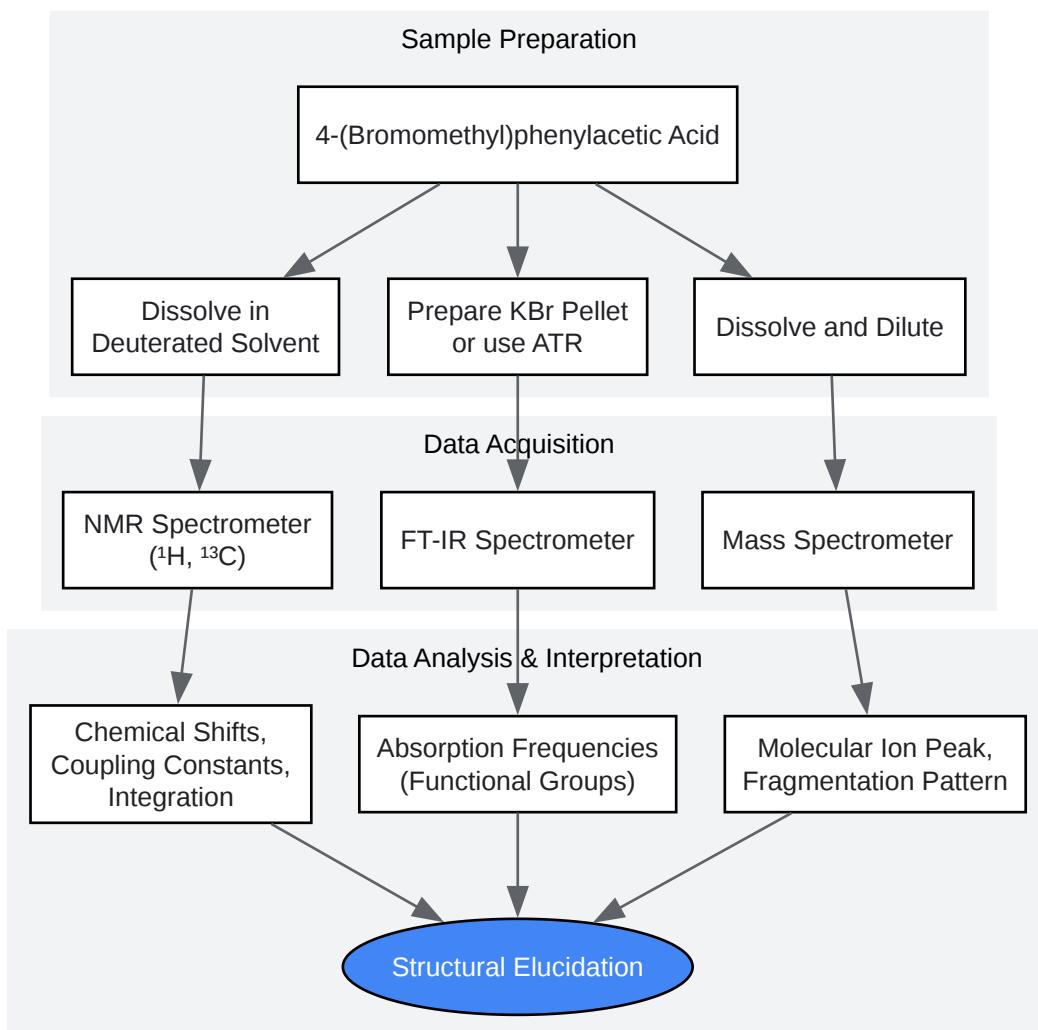
- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile

compounds.

- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-(Bromomethyl)phenylacetic acid**.



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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of **4-(Bromomethyl)phenylacetic acid**. For detailed and certified data, it is recommended to consult the commercial suppliers and spectral databases directly.

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References

- 1. 4-(Bromomethyl)phenylacetic acid | C9H9BrO2 | CID 4519056 - PubChem
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